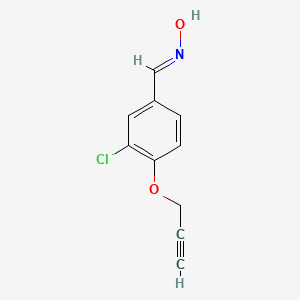

3-chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzaldehyde oximes and their derivatives often involves reactions between aldehydes and hydroxylamine, leading to oxime formation. For instance, derivatives similar to 3-chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime can be synthesized through reactions involving specific oxime ether derivatives, demonstrating the versatility and reactivity of these compounds under various conditions (Dey et al., 2017).

Molecular Structure Analysis

The molecular structure of benzaldehyde oximes is characterized by the presence of the oxime group (–C=N–OH), which significantly influences the compound's chemical behavior and interactions. Crystallographic studies can provide detailed insights into the molecular geometry, confirming the planar or near-planar nature of these molecules and their potential for forming stable crystal structures through hydrogen bonding and π-π interactions (Dey et al., 2017).

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, including Pd-catalyzed ortho C-H hydroxylation, indicating their reactivity and potential for functionalization in organic synthesis. These reactions can lead to diverse derivatives with varying properties, demonstrating the compound's versatility (Chen et al., 2017).

Physical Properties Analysis

The physical properties of benzaldehyde oximes, such as melting points, solubility, and crystal structure, can be influenced by the specific substituents and the overall molecular structure. Spectroscopic methods, including IR, NMR, and UV-visible spectroscopy, are commonly used to characterize these compounds and provide insights into their physical properties (Özay et al., 2013).

Chemical Properties Analysis

The chemical properties of benzaldehyde oximes, such as their reactivity towards various reagents and conditions, can be explored through studies on their synthesis, reactivity patterns, and potential applications in organic synthesis. These studies reveal the compound's ability to participate in a wide range of chemical reactions, highlighting its significance in synthetic chemistry (Chen et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A notable study by Dey et al. (2017) presents the synthesis and crystallographic analysis of three oxime ether derivatives, including a compound similar in structure to 3-Chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime. Their work demonstrates the interplay of intermolecular interactions, assembling molecules into distinct architectures, and explores their electronic structures and molecular electrostatic potentials. This foundational research offers insights into the structural and electronic properties of such compounds, laying the groundwork for further application-based studies (Dey, Praveena, Pal, & Mukherjee, 2017).

Catalytic Applications

Research by Xiao-Yang Chen, Ozturk, and Sorensen (2017) on the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes introduces a methodology that could potentially be applied to derivatives of 3-Chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime. This study highlights the role of specific directing groups and oxidants in facilitating the selective functionalization of aromatic compounds, a technique that could be leveraged for the functional modification of oxime derivatives (Chen, Ozturk, & Sorensen, 2017).

Photocatalytic Reactions and Molecular Electronics

The work by H. J. D. de Lijser et al. (2006) on the photoinduced electron-transfer reactions of benzaldehyde oximes, including mechanisms that could apply to 3-Chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime derivatives, provides a detailed mechanistic understanding of how these compounds react under specific conditions. This research elucidates pathways for generating aldehydes and nitriles from oximes, a process with implications for synthetic chemistry and materials science (de Lijser, Hsu, Marquez, Park, Sanguantrakun, & Sawyer, 2006).

Molecular Docking and Spectroscopic Studies

Kaya, Kucuk, and Kaya (2018) conducted conformational, spectroscopic, and molecular docking studies on oxime molecules, demonstrating their potential interactions with biological targets. While their study did not specifically address 3-Chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime, it underscores the broader relevance of oxime derivatives in biochemistry and pharmaceutical research, highlighting the utility of these compounds in probing biological systems (Kaya, Kucuk, & Kaya, 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

(NE)-N-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h1,3-4,6-7,13H,5H2/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEPPYJOIUFKFM-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=C(C=C(C=C1)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine](/img/structure/B5557082.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)

![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)

![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)

![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)